molecular formula C20H24N6O B2513529 3-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide CAS No. 1021122-96-2

3-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide

Cat. No. B2513529
CAS RN: 1021122-96-2
M. Wt: 364.453
InChI Key: SVHNNFMXHHVHQS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pyrrolidine ring and a pyrazolo[3,4-d]pyrimidine moiety. Pyrrolidine is a five-membered ring with one nitrogen atom, and pyrazolo[3,4-d]pyrimidine is a bicyclic compound consisting of fused pyrazole and pyrimidine rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyrazolo[3,4-d]pyrimidine rings. The exact structure would depend on the positions and orientations of the phenyl and ethyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could contribute to its solubility and stability .

Scientific Research Applications

These applications demonstrate the diverse roles of 3-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide in drug discovery, cancer research, and antimicrobial studies. Researchers continue to explore its properties, making it an exciting area of investigation. 🌟

Mechanism of Action

Target of Action

The primary targets of 3-phenyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide are the norepinephrine and dopamine transporters . These transporters play a crucial role in the regulation of neurotransmitter concentrations in the synaptic cleft, thereby modulating neuronal signaling .

Mode of Action

3-phenyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide acts as a norepinephrine-dopamine reuptake inhibitor . It binds to these transporters and inhibits the reuptake of norepinephrine and dopamine, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter action and enhanced neuronal signaling .

Biochemical Pathways

The increased levels of norepinephrine and dopamine in the synaptic cleft can affect various biochemical pathways. For instance, dopamine is involved in the regulation of motor control, reward, and reinforcement, and the secretion of hormones . Norepinephrine, on the other hand, plays a role in attention and focus, the fight-or-flight response, and the regulation of sleep and mood .

Pharmacokinetics

Like other similar compounds, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of norepinephrine and dopamine reuptake by 3-phenyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide can result in a range of molecular and cellular effects. These include increased neuronal activity, changes in gene expression, and alterations in cellular signaling pathways . The specific effects can vary depending on the individual’s physiological state and the presence of other substances .

Action Environment

The action, efficacy, and stability of 3-phenyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide can be influenced by various environmental factors. These include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . For instance, extreme temperatures might affect the stability of the compound, while the presence of certain substances might influence its absorption and metabolism .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity, studying its reactivity, and optimizing its synthesis process .

properties

IUPAC Name

3-phenyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c27-18(9-8-16-6-2-1-3-7-16)21-10-13-26-20-17(14-24-26)19(22-15-23-20)25-11-4-5-12-25/h1-3,6-7,14-15H,4-5,8-13H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHNNFMXHHVHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide

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